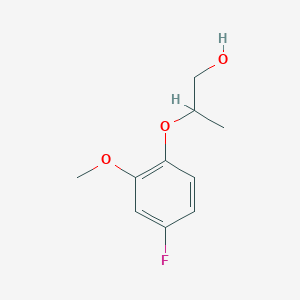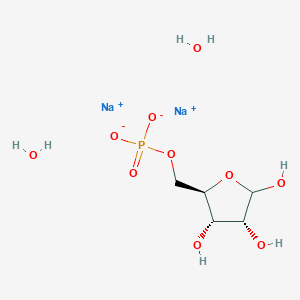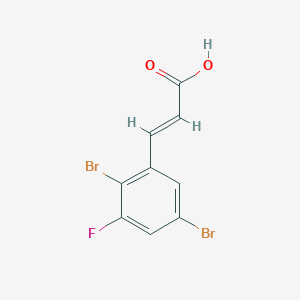![molecular formula C11H8BrNO B13726631 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline CAS No. 1031929-47-1](/img/structure/B13726631.png)
7-Bromo-2,3-dihydrofuro[2,3-b]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,3-dihydrofuro[2,3-b]quinoline is a chemical compound with the molecular formula C₁₁H₈BrNO and a molecular weight of 250.09 g/mol . It is a brominated derivative of dihydrofuroquinoline, characterized by a fused furoquinoline ring system with a bromine atom at the 7th position. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzyl alcohol with bromoacetaldehyde diethyl acetal in the presence of a base, followed by cyclization to form the furoquinoline ring system . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced on a smaller scale for research purposes. Industrial production would likely involve optimization of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-2,3-dihydrofuro[2,3-b]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: Further cyclization reactions can modify the furoquinoline ring system.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furoquinolines, while oxidation and reduction can produce different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
7-Bromo-2,3-dihydrofuro[2,3-b]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: While primarily used in research, the compound’s derivatives may have applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2,3-dihydrofuro[2,3-b]quinoline is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and the furoquinoline ring system may play a role in its biological activity, potentially affecting enzyme function or cellular signaling pathways. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrofuro[2,3-b]quinoline: Lacks the bromine atom at the 7th position.
7-Chloro-2,3-dihydrofuro[2,3-b]quinoline: Contains a chlorine atom instead of bromine.
7-Fluoro-2,3-dihydrofuro[2,3-b]quinoline: Contains a fluorine atom instead of bromine.
Uniqueness
7-Bromo-2,3-dihydrofuro[2,3-b]quinoline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, potentially leading to unique properties and applications.
Propiedades
Número CAS |
1031929-47-1 |
|---|---|
Fórmula molecular |
C11H8BrNO |
Peso molecular |
250.09 g/mol |
Nombre IUPAC |
7-bromo-2,3-dihydrofuro[2,3-b]quinoline |
InChI |
InChI=1S/C11H8BrNO/c12-9-2-1-7-5-8-3-4-14-11(8)13-10(7)6-9/h1-2,5-6H,3-4H2 |
Clave InChI |
QXFSLQWFIWBCKD-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C1C=C3C=CC(=CC3=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B13726553.png)
![4-[1-(4-Cyclohexyl-3-trifluoromethyl-benzyloxyimino)-ethyl]-2-ethyl-benzaldehyde](/img/structure/B13726559.png)

![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13726579.png)

![5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13726588.png)








